An In-Depth Technical Guide to 2-Hydroxyethyl 12-hydroxyoctadecanoate for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-Hydroxyethyl 12-hydroxyoctadecanoate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Hydroxyethyl 12-hydroxyoctadecanoate, a non-ionic surfactant pivotal in modern pharmaceutical formulations. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, physicochemical properties, synthesis, and multifaceted applications, with a focus on its role in enhancing the delivery of poorly soluble active pharmaceutical ingredients (APIs).
Chemical Identity and Synonyms
2-Hydroxyethyl 12-hydroxyoctadecanoate is a complex molecule synthesized from 12-hydroxystearic acid and ethylene glycol. Due to its widespread use in the pharmaceutical industry, it is known by several names, which can often be a source of confusion. A clear understanding of its nomenclature is crucial for comprehensive literature review and regulatory submissions.
The primary chemical name is 2-Hydroxyethyl 12-hydroxyoctadecanoate .[1] Its molecular formula is C₂₀H₄₀O₄, and it has a molecular weight of approximately 344.5 g/mol .[1]
Common Synonyms and Trade Names:
-
Solutol® HS 15 : Another common trade name under which this excipient is marketed.[2][3]
-
Macrogol 15 hydroxystearate : The designation in the European Pharmacopoeia.[2]
-
Polyoxyl 15 hydroxystearate : As listed in the United States Pharmacopeia.[2]
-
Polyethylene glycol (15)-hydroxystearate
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Polyoxyethylated 12-hydroxystearic acid
CAS Numbers:
-
70142-34-6 : For the polymer of 12-Hydroxy-octadecanoic acid with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl).
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105109-85-1, 6284-41-9, 61909-81-7 : Often associated with this chemical entity.[1][4]
Physicochemical Properties
The utility of 2-Hydroxyethyl 12-hydroxyoctadecanoate in pharmaceutical formulations stems from its unique physicochemical properties, which are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₄₀O₄ | [1] |
| Molecular Weight | ~344.5 g/mol | [1] |
| Appearance | Yellowish-white paste at room temperature, becomes liquid around 30°C. | [5] |
| Solubility | Soluble in water, ethanol, and 2-propanol, forming clear solutions. Insoluble in liquid paraffin. | [5][6] |
| Hydrophilic-Lipophilic Balance (HLB) | 14-16 | [2] |
| Critical Micelle Concentration (CMC) | 0.005% - 0.02% | [2][3] |
| pH (10% aqueous solution) | 6.0 - 7.0 | |
| Saponification Value | 53 - 63 mg KOH/g | |
| Hydroxyl Value | 90 - 110 mg KOH/g |
Synthesis of 2-Hydroxyethyl 12-hydroxyoctadecanoate
The synthesis of 2-Hydroxyethyl 12-hydroxyoctadecanoate is primarily achieved through the ethoxylation of 12-hydroxystearic acid.[2] This process involves the reaction of 12-hydroxystearic acid with ethylene oxide in the presence of an alkaline catalyst.[2] The resulting product is a mixture of polyethoxylated mono- and di-esters of 12-hydroxystearic acid, along with a fraction of free polyethylene glycol.[2]
A patented synthesis method involves the following key steps:
-
Pre-treatment of 12-hydroxystearic acid : This may involve protecting the hydroxyl group to ensure selective ethoxylation of the carboxylic acid.
-
Ethoxylation : The protected 12-hydroxystearic acid is then reacted with ethylene oxide.
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Deprotection and Purification : The final step involves the removal of the protecting group and purification of the product.
Caption: A simplified workflow for the synthesis of 2-Hydroxyethyl 12-hydroxyoctadecanoate.
Mechanism of Action in Drug Delivery
The efficacy of 2-Hydroxyethyl 12-hydroxyoctadecanoate as a solubilizing and permeability-enhancing agent is attributed to two primary mechanisms:
Micellar Solubilization
As an amphiphilic molecule with a high HLB value, 2-Hydroxyethyl 12-hydroxyoctadecanoate readily forms micelles in aqueous solutions at concentrations above its low CMC.[2][3] These micelles have a lipophilic core and a hydrophilic shell. Poorly water-soluble drugs can be encapsulated within the lipophilic core, thereby increasing their apparent solubility in aqueous media.[3] This is a critical factor for the formulation of both parenteral and oral dosage forms of hydrophobic APIs.
Caption: Encapsulation of a poorly soluble drug within a micelle.
Inhibition of P-glycoprotein (P-gp) Efflux Pump
P-glycoprotein is an efflux transporter found in various tissues, including the intestinal epithelium, which actively pumps xenobiotics (including many drugs) out of cells, thereby reducing their absorption and bioavailability. 2-Hydroxyethyl 12-hydroxyoctadecanoate has been shown to be an inhibitor of P-gp.[3] By inhibiting this efflux mechanism, it can significantly enhance the intestinal absorption and overall bioavailability of P-gp substrate drugs.
Applications in Pharmaceutical Formulations
The excellent solubilizing capacity and favorable safety profile of 2-Hydroxyethyl 12-hydroxyoctadecanoate make it a versatile excipient in a range of pharmaceutical applications.
Parenteral Formulations
It is extensively used in the development of parenteral formulations for poorly water-soluble drugs, including intravenous, intramuscular, and subcutaneous injections.[2] Its ability to form stable microemulsions and micellar solutions allows for the administration of hydrophobic APIs in aqueous vehicles, avoiding the need for harsh organic co-solvents.[3][7]
Experimental Protocol: Preparation of an Injectable Microemulsion
This protocol provides a general guideline for preparing a microemulsion of a poorly soluble drug using Kolliphor® HS 15.
-
Vehicle Preparation : Prepare a solution of 30% (w/v) Kolliphor® HS 15 in a suitable aqueous buffer (e.g., 0.01 M sodium phosphate buffer, pH 7.4).[7]
-
Drug Incorporation :
-
Accurately weigh the required amount of the API and Kolliphor® HS 15.
-
In a smooth glass mortar and pestle, triturate the API and Kolliphor® HS 15 to form a uniform paste.[7] This step is crucial for ensuring efficient drug dispersion.
-
-
Microemulsion Formation :
-
Gradually add the aqueous buffer to the paste while continuously triturating.
-
Transfer the mixture to a suitable container and vortex until the paste is fully dissolved and a clear microemulsion is formed.[7]
-
Allow the microemulsion to stand for approximately 20 minutes to allow any entrapped air bubbles to dissipate.[7]
-
-
Sterilization : The final formulation can be sterilized by filtration through a 0.22 µm filter. The thermal stability of Kolliphor® HS 15 also allows for steam autoclaving at 121°C for 20 minutes.[2]
-
Characterization : The resulting microemulsion should be characterized for particle size, polydispersity index (PDI), drug content, and stability.
Oral Drug Delivery: Self-Emulsifying Drug Delivery Systems (SEDDS)
2-Hydroxyethyl 12-hydroxyoctadecanoate is a key component in the formulation of self-emulsifying drug delivery systems (SEDDS).[3] SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8] This in-situ emulsion formation enhances the dissolution and absorption of poorly soluble drugs.
Experimental Protocol: Formulation of a SEDDS
This protocol outlines the general steps for developing a SEDDS formulation.
-
Excipient Screening :
-
Determine the solubility of the API in various oils, surfactants (including Solutol® HS 15), and co-surfactants.
-
Select the excipients that exhibit the best solubilizing capacity for the drug.
-
-
Construction of Ternary Phase Diagrams :
-
Prepare a series of formulations with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Visually observe the emulsification behavior of each formulation upon dilution with water to identify the self-emulsifying region.
-
-
Preparation of the SEDDS Formulation :
-
Accurately weigh the chosen oil, surfactant (Solutol® HS 15), and co-surfactant in a glass vial.
-
Heat the mixture to 40-60°C to ensure homogeneity.
-
Add the API to the excipient mixture and stir until it is completely dissolved.
-
-
Characterization :
-
Evaluate the self-emulsification time and the resulting droplet size and PDI upon dilution in simulated gastric and intestinal fluids.
-
Assess the drug loading, precipitation upon dilution, and in vitro drug release profile.
-
Safety and Toxicology
2-Hydroxyethyl 12-hydroxyoctadecanoate is generally considered to have a favorable safety profile, especially when compared to other non-ionic surfactants like Cremophor EL.
-
Acute Toxicity : It exhibits low acute toxicity in various animal models, with high LD50 values for oral and parenteral routes.[2]
-
Histamine Release : It causes significantly lower histamine release compared to other polyoxyethylated surfactants, which is a major advantage for parenteral formulations.[2][5]
-
Hemolytic Activity : It has been shown to have low hemolytic activity, making it suitable for intravenous administration.[2]
-
Irritation : It is reported to be non-irritating to the skin and eyes.[9]
-
Genotoxicity and Reproductive Toxicity : Studies have indicated no mutagenic or fertility-impairing effects.[9]
Conclusion
2-Hydroxyethyl 12-hydroxyoctadecanoate, commercially known as Kolliphor® HS 15 and Solutol® HS 15, is a highly effective non-ionic surfactant that plays a critical role in overcoming the challenges associated with poorly soluble drugs. Its ability to act as a potent solubilizer and permeability enhancer, coupled with a favorable safety profile, makes it an invaluable tool for formulation scientists in the development of innovative and effective drug delivery systems for both oral and parenteral applications. A thorough understanding of its physicochemical properties and mechanisms of action is essential for its successful application in pharmaceutical research and development.
References
-
Kolliphor® HS 15 - An Enabler for Parenteral and Oral Formulations. (2019). [Link]
-
An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15. (2016). MethodsX, 3, 334–339. [Link]
-
Effects of Solutol (Kolliphor) and cremophor in polyethylene glycol 400 vehicle formulations in Sprague-Dawley rats and beagle dogs. (2013). International Journal of Toxicology, 32(3), 219–229. [Link]
-
Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery. (2021). Pharmaceutics, 13(11), 1805. [Link]
-
The Effect of Novel Surfactants and Solutol (R) HS 15 on Paclitaxel Aqueous Solubility and Permeability Across a Caco-2 Monolayer. (2010). Journal of Pharmaceutical Sciences, 99(8), 3473–3485. [Link]
-
FORMULATION AND DEVELOPMENT OF SELF EMULSIFYING DRUG DELIVERY SYSTEM FOR FEW DRUGS. (n.d.). [Link]
-
Feasibility of Self-Emulsifying Drug Delivery System for Dissolution Enhancement of Indapamide. (2020). OA Text, 6(1), 1-8. [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS) in Pharmaceutical Development. (2015). Walsh Medical Media. [Link]
-
Development and Validation of In Vitro Assessment Protocol of Novel Intravenous Nanoemulsions for Parenteral Nutrition. (2025). Pharmaceutics, 17(4), 543. [Link]
-
Systemic delivery of alpha-asarone with Kolliphor HS 15 improves its safety and therapeutic effect on asthma. (2018). Drug Delivery, 25(1), 1331–1339. [Link]
-
Self-Emulsifying Drug Delivery System: An Approach to Enhance Solubility. (2011). Systematic Reviews in Pharmacy, 2(1), 32-38. [Link]
-
2-hydroxyethyl 12-hydroxyoctadecanoate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. (n.d.). [Link]
-
2-Hydroxyethyl 12-hydroxyoctadecanoate | C20H40O4 | CID 124898 - PubChem. (n.d.). [Link]
-
Does anyone have a synthetic procedure for 2-hydroxyethyl 4-hydroxybenzoate ? | ResearchGate. (2014). [Link]
- Synthesis method of polyethyleneglycol-12-hydroxystearate. (2014).
Sources
- 1. 2-Hydroxyethyl 12-hydroxyoctadecanoate | C20H40O4 | CID 124898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-hydroxyethyl 12-hydroxyoctadecanoate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 5. Effects of Solutol (Kolliphor) and cremophor in polyethylene glycol 400 vehicle formulations in Sprague-Dawley rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. An improved method to prepare an injectable microemulsion of the galanin-receptor 3 selective antagonist, SNAP 37889, using Kolliphor® HS 15 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. download.basf.com [download.basf.com]
